molecular formula C20H16N4O2 B10885880 6-methyl-3-(4-methylphenyl)-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-methyl-3-(4-methylphenyl)-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10885880
M. Wt: 344.4 g/mol
InChI Key: MJDQBIRWGWSJIU-UHFFFAOYSA-N
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Description

6-METHYL-3-(4-METHYLPHENYL)-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3-(4-METHYLPHENYL)-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach includes the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3-(4-METHYLPHENYL)-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Platinum, palladium, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

6-METHYL-3-(4-METHYLPHENYL)-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-METHYL-3-(4-METHYLPHENYL)-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

6-METHYL-3-(4-METHYLPHENYL)-N~4~-(4-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both pyridine and isoxazole rings. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

6-methyl-3-(4-methylphenyl)-N-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H16N4O2/c1-12-3-5-14(6-4-12)18-17-16(11-13(2)22-20(17)26-24-18)19(25)23-15-7-9-21-10-8-15/h3-11H,1-2H3,(H,21,23,25)

InChI Key

MJDQBIRWGWSJIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=NC(=CC(=C23)C(=O)NC4=CC=NC=C4)C

Origin of Product

United States

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